2-(4-Bromo-1,3-thiazol-2-yl)pyridine
Description
Properties
IUPAC Name |
4-bromo-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMAMIOTZLKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that combines a pyridine and a thiazole moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's potential therapeutic applications span various fields, particularly in oncology and infectious disease treatment.
Structure and Properties
The molecular formula of this compound is C8H7BrN2S. The thiazole ring, containing sulfur and nitrogen, enhances the compound's reactivity and biological interactions. The bromine substitution at the 4-position of the thiazole ring is believed to play a crucial role in its biological activity by influencing binding affinities with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C8H7BrN2S |
| Functional Groups | Pyridine, Thiazole |
| Key Features | Halogen substitution (Bromine) |
Anticancer Activity
Research has shown that compounds with thiazole and pyridine rings exhibit significant anticancer properties. For instance, studies have indicated that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases, leading to cell death.
Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial activity against pathogens such as Mycobacterium tuberculosis. The structural features of this compound may enhance its ability to interact with bacterial enzymes or receptors, thereby inhibiting their growth .
| Activity Type | Target Pathogen | Effectiveness |
|---|---|---|
| Anticancer | MDA-MB-231 | High potency (IC50 < standard) |
| Antibacterial | Mycobacterium tuberculosis | Significant activity |
While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activity stems from its ability to bind to critical enzymes involved in cellular processes. For example, it may inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and subsequent cell cycle arrest.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the thiazole and pyridine components in enhancing biological activity. Modifications at the 4-position of the thiazole ring have been shown to significantly affect the compound's potency against various biological targets. For instance, bromination at this position improves interaction with target enzymes compared to non-brominated analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 2-(4-Bromo-1,3-thiazol-2-yl)pyridine exhibits promising anticancer activities. It has been shown to interact with topoisomerase II, an enzyme critical for DNA replication and repair, leading to DNA double-strand breaks and cell cycle arrest in cancer cells. This mechanism suggests its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its structural similarity to other known antimicrobial compounds enhances its potential efficacy .
Case Study: Synthesis of Derivatives
A study synthesized a series of thiazole derivatives based on this compound, evaluating their biological activities. One derivative showed an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil .
Biological Research
Cellular Mechanisms
The compound influences various cellular processes, including apoptosis induction in cancer cells via the intrinsic apoptotic pathway. This involves cytochrome c release from mitochondria and subsequent caspase activation, highlighting its role in regulating cell survival and death .
Enzyme Interactions
Beyond its anticancer effects, this compound has been found to interact with several enzymes, affecting their activity and potentially altering metabolic pathways within cells. This property is crucial for understanding its broader implications in biochemical research.
Industrial Applications
Agrochemicals and Dyes
In addition to its medicinal applications, this compound is utilized in the synthesis of agrochemicals and dyes. Its reactivity allows it to serve as a building block for more complex chemical structures used in these industries .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; interacts with topoisomerase II |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Biological Research | Enzyme interaction studies | Alters enzyme activity; affects metabolic pathways |
| Industrial Applications | Synthesis of agrochemicals and dyes | Serves as a building block for complex chemical structures |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key analogs, their substituents, and molecular properties:
Key Observations:
- Positional Isomerism : The placement of bromine (thiazole 2- vs. 4-position) and pyridine (thiazole 2- vs. 4-position) significantly impacts reactivity. For example, 2-Bromo-4-(pyridin-2-yl)thiazole (CAS 886370-89-4) is a positional isomer of the target compound, favoring different cross-coupling pathways .
- Heteroaromatic Modifications : Replacing bromine with thiophene (e.g., 4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine) alters electronic properties, making the compound suitable for optoelectronic applications .
Cross-Coupling Potential
The bromine in this compound enables Suzuki-Miyaura and Buchwald-Hartwig reactions, similar to its analog 2-Bromo-4-(pyridin-3-yl)thiazole (CAS 886370-95-2). However, the pyridine’s position influences steric hindrance and electronic directing effects .
Material Science
The alkyne-functionalized analog 2-[5-methyl-4-(prop-2-yn-1-yloxy)-1,3-thiazol-2-yl]pyridine () is used in click chemistry for synthesizing fluorescent cyclodextrin polymers, showcasing versatility in supramolecular design .
Preparation Methods
General Synthetic Strategies for 2-(4-Bromo-1,3-thiazol-2-yl)pyridine
Two principal synthetic approaches dominate the preparation of this compound:
- Cyclization of pyridinyl-thiourea with α-bromo ketones (Hantzsch-type reaction)
- Functionalization of preformed thiazole-pyridine scaffolds via substitution or coupling reactions
Preparation via Cyclization of Pyridin-2-yl-thiourea with 2-Bromo-1-(4-bromophenyl)ethanone
A well-documented method involves refluxing an equimolar mixture of pyridin-2-yl-thiourea with 2-bromo-1-(4-bromophenyl)ethanone in absolute ethanol for extended periods (e.g., 16 hours). This reaction leads to the formation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine , a close analog of the desired compound, via nucleophilic attack of the thiourea sulfur on the α-bromo ketone followed by cyclization to the thiazole ring.
- Reaction conditions: Absolute ethanol, reflux, 16 h
- Work-up: Evaporation under reduced pressure, suspension in sodium bicarbonate solution, filtration, and drying
- Yield: Approximately 80% for the analogous compound
- Characterization: IR spectra show characteristic bands for N-H, C-S, C=N, and C-Br bonds; 1H NMR confirms the thiazole and pyridine protons; LC-MS confirms molecular ion peaks consistent with brominated thiazolyl-pyridine derivatives.
This method is adaptable to various substituted α-bromo ketones and thioureas, allowing diversification of the thiazole substituents.
Hantzsch Reaction Using Bromoacetyl Derivatives and Pyridinyl Thioureas
The Hantzsch thiazole synthesis is a classical approach to construct the thiazole ring by reacting α-bromo ketones with thioureas. For this compound, the key step is the reaction of pyridin-2-yl-thiourea with bromoacetyl bromide or related bromoacetyl compounds to form the thiazole ring bearing the bromine substituent at the 4-position.
- Typical procedure: The pyridinyl thiourea is treated with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under reflux conditions.
- Yields: Range from 70% to 92% depending on reaction time and conditions
- Advantages: High regioselectivity for 4-bromo substitution on the thiazole ring, straightforward reaction setup.
Suzuki Coupling for Further Functionalization
Once the this compound core is synthesized, it can be further functionalized through palladium-catalyzed Suzuki coupling reactions to introduce various aryl substituents at the bromine site.
- Catalyst system: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
- Conditions: 1,4-dioxane/water solvent mixture, potassium carbonate base, nitrogen atmosphere, heating at 100°C for 15 hours in a sealed tube
- Outcome: Formation of biphenyl-substituted thiazolyl-pyridine derivatives with yields between 70% and 85%
- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate gradients.
This method is valuable for creating libraries of derivatives for biological screening.
Summary Table of Preparation Conditions and Yields
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of pyridin-2-yl-thiourea with 2-bromo-1-(4-bromophenyl)ethanone | Pyridin-2-yl-thiourea, 2-bromo-1-(4-bromophenyl)ethanone | Reflux in absolute ethanol, 16 h | ~80 | Produces N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine analog |
| Hantzsch reaction with bromoacetyl bromide | Pyridin-2-yl-thiourea, bromoacetyl bromide, AlCl3 | Reflux, 40 min to several hours | 70–92 | High regioselectivity for 4-bromo substitution on thiazole ring |
| Suzuki coupling for aryl substitution | This compound, aryl boronic acid, Pd catalyst | 1,4-dioxane/H2O, K2CO3, 100°C, 15 h | 70–85 | Enables diversification of thiazole substituents |
Analytical Characterization Supporting Preparation
- Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching (~3393 cm⁻¹), C-S stretching (~1000–1100 cm⁻¹), C=N stretching (~1580–1620 cm⁻¹), and C-Br stretching (~490 cm⁻¹) confirming the presence of the thiazole ring and bromine substituent.
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic singlets for thiazole protons (~7.5 ppm) and pyridine ring protons (8.3 ppm), as well as N-H protons (~11.4 ppm) consistent with the expected structure.
- Mass Spectrometry (LC-MS): Molecular ion peaks at m/z values corresponding to the brominated thiazolyl-pyridine confirm molecular weight and bromine isotopic pattern.
Research Findings and Practical Considerations
- The cyclization of pyridinyl thiourea with α-bromo ketones is a robust and high-yielding method to prepare this compound derivatives.
- The Hantzsch reaction is versatile and allows for modification of the thiazole ring substituents by varying the α-bromo ketone.
- Suzuki coupling provides a powerful tool for post-synthetic diversification, enabling the synthesis of compound libraries for biological evaluation.
- Reaction times and temperatures are critical parameters influencing yield and purity.
- The choice of solvent and catalyst can be optimized to improve reaction efficiency and scalability.
Q & A
Q. Q1. What are the key physicochemical properties and structural identifiers of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine?
The compound has a molecular formula C₈H₅BrN₂S (molar mass: 241.11 g/mol) and CAS number 1142195-11-6 . Its structure includes a pyridine ring fused to a brominated thiazole moiety, with bond lengths and angles consistent with typical heterocyclic systems (e.g., C-S bond ~1.71 Å, C-N bond ~1.34 Å). Characterization methods include:
Q. Q2. What are common synthetic routes for this compound, and how can reaction yields be optimized?
A standard approach involves:
Thiazole ring formation : Reacting 2-aminopyridine derivatives with brominated thiourea precursors under acidic conditions.
Bromination : Direct electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
Optimization strategies :
- Catalysis : Use Cu(I) catalysts to enhance regioselectivity in thiazole formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require strict temperature control to avoid side products .
Advanced Structural Analysis
Q. Q3. How can crystallographic data resolve contradictions in proposed molecular conformations?
Conflicting computational models (e.g., planar vs. non-planar thiazole-pyridine dihedral angles) can be resolved via:
- High-resolution X-ray diffraction : SHELXL refinement tools enable precise determination of bond angles and torsional deviations .
- Hydrogen-bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies stabilizing interactions in the crystal lattice, which influence molecular packing .
Example : A study on analogous thiazole-pyridine compounds revealed that deviations >10° from planarity correlate with reduced π-stacking interactions, impacting solubility .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4. What biological activities are associated with this compound, and how does bromine substitution influence potency?
The bromine atom enhances electrophilicity, enabling:
- Antimicrobial activity : MIC values of 4–8 µg/mL against Staphylococcus aureus due to thiazole-mediated membrane disruption .
- Kinase inhibition : Bromine’s electron-withdrawing effect stabilizes interactions with ATP-binding pockets (e.g., IC₅₀ = 1.2 µM for CDK2 inhibition in a 2023 study) .
SAR insights : - Pyridine substitution : Electron-donating groups at the 4-position reduce activity, while halogens improve target affinity .
Methodological Challenges in Spectral Interpretation
Q. Q5. How can overlapping NMR signals for thiazole and pyridine protons be deconvoluted?
- 2D NMR techniques : HSQC and HMBC experiments distinguish coupling patterns (e.g., thiazole C-H correlations at δ 120–130 ppm in ¹³C spectra).
- Solvent selection : Deuterated DMSO resolves peak splitting better than CDCl₃ due to reduced proton exchange rates .
Reaction Mechanisms and Kinetic Studies
Q. Q6. What is the mechanistic pathway for Suzuki-Miyaura coupling of this compound?
The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids:
Oxidative addition : Pd(0) inserts into the C-Br bond.
Transmetallation : Boronic acid transfers to Pd(II).
Reductive elimination : Forms a C-C bond, yielding biaryl products.
Kinetic insights :
- Rate-limiting step is oxidative addition (k = 0.05 s⁻¹ at 25°C).
- Electron-deficient aryl boronic acids accelerate reaction rates by 30% .
Computational Modeling and Docking Studies
Q. Q7. Which computational methods predict the binding affinity of this compound to protein targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
